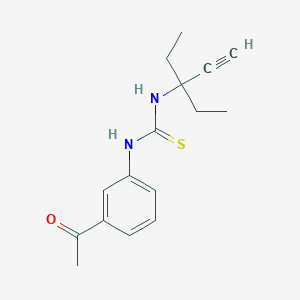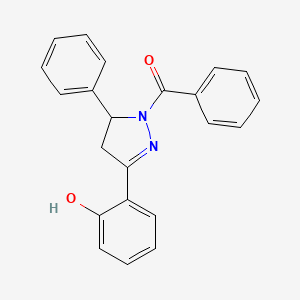
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of piperazinecarboxamide derivatives and has a molecular weight of 401.4 g/mol.
Wirkmechanismus
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is thought to increase the availability of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, two brain regions that are involved in the regulation of mood and anxiety. In addition, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. In addition, it has been shown to be effective in animal models of anxiety, depression, and schizophrenia. However, one limitation of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is that it has a relatively low yield in the synthesis process, which can make it difficult and expensive to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide. One area of interest is the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in the treatment of post-traumatic stress disorder (PTSD). Animal studies have shown that 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide may be effective in reducing symptoms of PTSD, and further research is needed to determine its potential in humans. Another area of interest is the development of more efficient synthesis methods for 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, which would make it more widely available for research purposes.
Conclusion:
In conclusion, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is a compound that has been extensively studied for its potential as a therapeutic agent in various diseases. Its mechanism of action as a selective antagonist of the serotonin 5-HT1A receptor has been relatively well understood, and it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. While there are limitations to its use in lab experiments, there are a number of future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide that could lead to its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been studied extensively for its potential as a therapeutic agent in various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential as an antipsychotic agent and has been shown to be effective in reducing positive symptoms of schizophrenia in animal models.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c24-19(20-15-2-4-16(5-3-15)23(25)26)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRFDKWUFVMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![ethyl 4-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4115943.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[2-(diethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115950.png)

![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4115965.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115969.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4115975.png)



![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116014.png)
